

Comparing quinacridone and phthalocyanine pigment properties

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Compound of Interest

Compound Name: Quinacridone
Cat. No.: B7781594

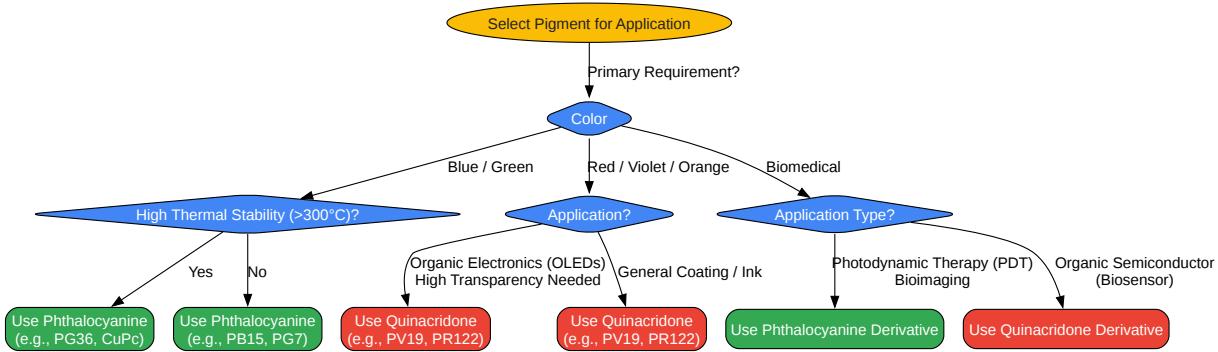
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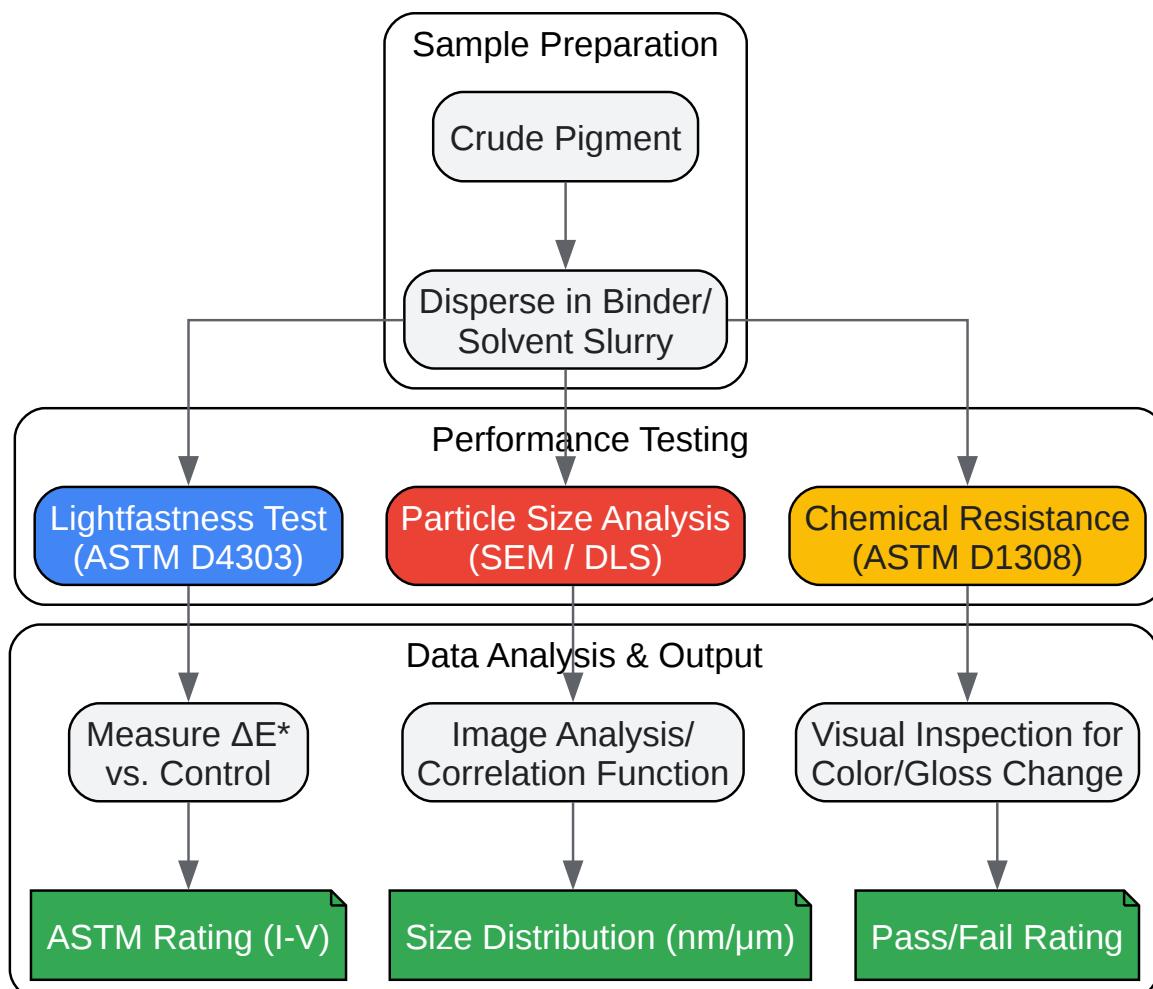
Chemical Structure and Overview

Quinacridone and phthalocyanine pigments, while both belonging to the class of polycyclic aromatic compounds, possess distinct molecular architectures that dictate their unique properties.

Quinacridone Pigments: First commercialized in 1958, **quinacridones** are linear, trans-configured heterocyclic compounds featuring a fused five-ring system.^{[3][4]} Their structure is responsible for their remarkable stability against light, heat, and chemical exposure.^[5] The color of **quinacridone** pigments, which typically ranges from a reddish-violet to a golden orange, is influenced by its crystalline form (polymorphism) and substitutions on the **quinacridone** molecule.^{[3][4][6]}

Phthalocyanine Pigments: Discovered serendipitously in the 1920s and commercially available since the 1930s, phthalocyanines are large macrocyclic compounds structurally related to porphyrins.^{[1][7]} The molecule consists of four isoindole subunits linked by nitrogen atoms, creating a stable 18- π -electron aromatic system that can chelate a central metal ion.^{[8][9]} The most common and commercially significant variant is copper phthalocyanine (CuPc), which is responsible for the intense blue and green shades characteristic of this family.^{[1][10]} Like **quinacridones**, phthalocyanines exhibit polymorphism, with the alpha (α) and beta (β) forms being the most important crystal phases for pigments.^[10]



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